N-(5-amino-2-methoxyphenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)propanamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)propanamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide: Similar structure with an additional phenoxy group.
N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide: Contains a chlorophenoxy group instead of a methoxy group.
N-(5-amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide: Features an ethylphenoxy group.
Uniqueness
N-(5-amino-2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the field of proteomics .
Biological Activity
N-(5-amino-2-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a propanamide backbone with an amino group and a methoxy group on the phenyl ring, contributing to its unique chemical reactivity and solubility. The molecular formula is C17H20N2O3, with a molecular weight of approximately 300.36 g/mol. These structural characteristics enhance its interaction with biological targets, making it suitable for further pharmacological investigations.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.
- Cell Membrane Interaction : Its amphipathic nature allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) values have been determined for both Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Enterococcus faecalis 8.33 Escherichia coli 2.33 Pseudomonas aeruginosa 13.40 Salmonella typhi 11.29 - Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development. For instance, IC50 values have been reported in the range of 10–100 µM against various tumor cell lines.
- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various derivatives of this compound, researchers found that modifications to the phenoxy group significantly influenced activity levels against both bacterial and fungal strains. The presence of additional functional groups enhanced solubility and reactivity, leading to improved antimicrobial potency.
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound resulted in significant apoptosis as evidenced by increased PI staining in treated cells compared to controls.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIADYJCEFAGKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586138 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169321-23-7 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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